1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene
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Overview
Description
1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a nonylphenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene typically involves the following steps:
Bromination: The initial step involves the bromination of benzene to form bromobenzene.
Sonogashira Coupling: The bromobenzene is then subjected to a Sonogashira coupling reaction with 4-nonylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carbonyl compounds such as ketones and aldehydes.
Reduction: Products include alkanes and other reduced derivatives.
Scientific Research Applications
1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but lacks the nonylphenyl group.
1-Bromo-4-(phenylethynyl)benzene: Similar structure but with a phenyl group instead of a nonylphenyl group.
1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene: Similar structure but with an ethoxyphenyl group.
Uniqueness
1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene is unique due to the presence of the nonylphenyl group, which imparts distinct physicochemical properties
Properties
CAS No. |
62856-49-9 |
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Molecular Formula |
C23H27Br |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-nonylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C23H27Br/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)14-15-22-16-18-23(24)19-17-22/h10-13,16-19H,2-9H2,1H3 |
InChI Key |
LOJNAEJEPQLMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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